3-Ethynyl-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a fluorine atom is introduced to the benzene ring followed by the addition of an ethynyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution and addition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the ammoxidation of toluene derivatives or the dehydration of benzamide or benzaldehyde oxime. These processes are optimized for high yield and purity, often involving high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2-fluorobenzonitrile involves its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler analog without the ethynyl and fluorine groups.
Fluorobenzene: Contains a fluorine atom but lacks the nitrile and ethynyl groups.
Ethynylbenzene: Contains an ethynyl group but lacks the fluorine and nitrile groups
Uniqueness: 3-Ethynyl-2-fluorobenzonitrile is unique due to the combination of the ethynyl and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H4FN |
---|---|
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
3-ethynyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H4FN/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-5H |
InChI-Schlüssel |
VOZJJARBZAYHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=CC=C1)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.